Bromophenol Red

Analytical Chemistry pH Indicators Titration

Standard pH indicators like Phenol Red lack sensitivity in the 5.2-6.8 range, compromising endpoint detection in fermentation monitoring, enzymatic assays, and chemiluminescent diagnostics. Bromophenol Red (pKa 6.51) directly addresses this gap: • Delivers a 36-fold chemiluminescence co-enhancement with BSA in HRP-luminol systems, enabling 0.05 ng/mL streptavidin-HRP detection. • Achieves a 4.6× oxidation signal boost for acetaminophen on electropolymerized pencil graphite electrodes. • Provides unambiguous yellow-to-purple visual transition for acidification tracking in microbial broths. Supplied with full QA documentation; ambient shipping worldwide.

Molecular Formula C19H12Br2O5S
Molecular Weight 512.2 g/mol
CAS No. 2800-80-8
Cat. No. B1214209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromophenol Red
CAS2800-80-8
Synonymsomophenol red
bromophenol red, 76Br-labeled
bromophenol red, 77Br-labeled
bromophenol red, 82Br-labeled
Molecular FormulaC19H12Br2O5S
Molecular Weight512.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br
InChIInChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H
InChIKeyOYCLSQDXZMROJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromophenol Red Physical and Chemical Properties


Bromophenol Red (CAS 2800-80-8) is a sulfonphthalein dye that functions as a pH indicator and serves as a key reagent across multiple scientific disciplines. Its fundamental physical and chemical properties form the basis for its utility: it exhibits a molecular formula of C19H12Br2O5S with a molecular weight of 512.17, and it appears as a red‑brown to brown powder that is sparingly soluble in water but soluble in ethanol . The compound has a pKa of 6.51 at 25 °C and demonstrates a pH‑dependent color transition from yellow (λmax ≈ 435–440 nm) to purple (λmax ≈ 574–577 nm) across a pH range of approximately 4.7–6.3 [1]. These intrinsic properties—specifically its neutral bromophenol red form versus its ionized counterparts—directly influence its behavior in analytical, biochemical, and materials science applications, as detailed in the following evidence sections.

Why Substituting Bromophenol Red Fails


Generic substitution of Bromophenol Red with other sulfonphthalein dyes is not recommended without careful evaluation because key performance metrics—including pH transition range, pKa, electrochemical and chemiluminescent behavior, and protein‑binding specificity—vary substantially among even closely related congeners [1][2]. For example, the pH range of Bromophenol Red (5.2–6.8) overlaps with but does not exactly match that of Bromocresol Purple (5.2–6.8, yellow‑purple), and its pKa of 6.51 is distinctly lower than that of Phenol Red (pKa ≈ 7.9–8.0, pH range 6.4–8.0) [1][3]. Moreover, the bromination pattern (R1 = Br, R2 = H, R3 = H) confers a unique neutral‑dye character that alters its binding affinity to proteins such as lysozyme and its efficacy as a luminol co‑enhancer, compared to more highly brominated analogs like Bromophenol Blue [2]. The following section provides quantitative, comparator‑based evidence to support these distinctions and guide scientifically rigorous procurement.

Bromophenol Red vs. Analogs: Quantitative Evidence


pH Transition Range and pKa vs. Bromophenol Blue

Bromophenol Red provides a distinct operational pH window compared to Bromophenol Blue, enabling its use in titrations where a higher transition range is required. Bromophenol Red exhibits a pKa of 6.51 at 25 °C and a transition range of 5.2–6.8 (yellow to purple) [1]. In contrast, Bromophenol Blue has a pKa of 4.10 and a transition range of 3.0–4.6 (yellow to blue) [2]. This difference of approximately 2.4 pH units in pKa translates to a shift of more than 100‑fold in proton sensitivity, making Bromophenol Red the appropriate choice for applications near neutral pH, such as biological buffers and certain food analysis, where Bromophenol Blue would be insensitive or remain fully in its acidic form.

Analytical Chemistry pH Indicators Titration

pH Range and pKa vs. Phenol Red

In biological systems where a slightly acidic to neutral pH is maintained, Bromophenol Red offers a more appropriate detection window than Phenol Red. Bromophenol Red exhibits a pKa of 6.51 and a pH transition range of 5.2–6.8 (yellow to purple) [1]. In contrast, Phenol Red has a pKa of approximately 7.9–8.0 and a transition range of 6.4–8.0 (yellow to red) [2]. The 1.4–1.5 unit difference in pKa means that at physiological pH 7.4, Phenol Red is approximately 80% in its basic (red) form and is therefore less sensitive to small acidifications, whereas Bromophenol Red undergoes a marked color change in the pH 5.5–7.0 range, making it valuable for monitoring acidification in microbial cultures or enzymatic reactions producing acids.

Biochemistry Cell Culture pH Monitoring

Electropolymerized Bromophenol Red Film for Acetaminophen Detection

Electropolymerization of Bromophenol Red onto a pencil graphite electrode (PGE) yields a modified electrode (PolyBFR‑PGE) that provides a substantial enhancement in electrochemical response for acetaminophen oxidation. In a head‑to‑head study, the PolyBFR‑PGE exhibited a peak current of approximately 1.85 μA for 50 μM acetaminophen in 0.1 M phosphate buffer (pH 7.0), compared to only 0.40 μA at the unmodified PGE under identical conditions [1]. This represents a 4.6‑fold increase in sensitivity. The enhancement is attributed to the poly(Bromophenol Red) film's ability to facilitate electron transfer and provide additional active sites for acetaminophen oxidation.

Electrochemistry Biosensors Pharmaceutical Analysis

Bromophenol Red as Luminol Co-Enhancer with BSA

Bromophenol Red acts as a novel and potent signal enhancer in horseradish peroxidase (HRP)‑catalyzed luminol–H2O2 chemiluminescent (CL) reactions. In a direct comparison, the addition of 2.5 mg mL⁻¹ bovine serum albumin (BSA) to a Bromophenol Red‑enhanced CL system produced a 36‑fold stronger CL signal than the Bromophenol Red‑enhanced system without BSA [1]. Furthermore, the detection limit for HRP using this Bromophenol Red–BSA co‑enhanced system was 0.20 ng mL⁻¹, and for streptavidin‑modified HRP it was 0.05 ng mL⁻¹. This co‑enhancement effect enabled the detection of as little as 0.4 fmol of target DNA without any amplification step.

Chemiluminescence Immunoassay DNA Detection

Lysozyme Binding Sites: Bromophenol Red vs. Bromophenol Blue

X‑ray crystallography at 2 Å resolution reveals that Bromophenol Red (BPR) and Bromophenol Blue (BPB) bind to spatially distinct sites on hen egg‑white lysozyme, despite their structural similarity. BPR, a neutral dye, binds near subsite F of the hexasaccharide binding cleft, interacting with residues Arg5, Lys33, Phe34, Asn37, Phe38, Ala122, Trp123, and possibly Arg125 [1]. In contrast, the ionized BPB binds near subsites A and B, interacting with Tyr20, Arg21, Asn93, Lys96, Lys97, and Ser100 [1]. Both dye‑bound enzymes remain active against polysaccharide substrates but are inactive against the bacterial cell wall, indicating that the neutral BPR and the ionized BPB probe different functional regions of the enzyme.

Structural Biology Protein–Ligand Interaction X‑ray Crystallography

Poly(Bromophenol Red) Nanocomposite for Ethyl-Paraoxon Detection

A poly(Bromophenol Red) film incorporated into a graphene oxide‑ZnO nanocomposite on a glassy carbon electrode (poly(BPR)@GO‑ZnO/GCE) enables the non‑enzymatic, voltammetric determination of ethyl‑paraoxon (E‑POX), a toxic organophosphate pesticide. The poly(BPR) matrix provides a large electroactive surface area and high conductivity when combined with GO‑ZnO. This electrode exhibits two linear response ranges for E‑POX (0.10–3.0 μM and 5.0–200 μM), a limit of detection (LOD) of 31 nM, and an exceptionally high sensitivity of 5259 μA mM⁻¹ cm⁻² [1]. The platform was successfully validated in spiked tomato, cucumber, and tap water samples with recoveries between 98.1% and 114.2%.

Electroanalysis Pesticide Detection Environmental Monitoring

Bromophenol Red Research and Industrial Applications


Electrochemical Sensors for Pharmaceutical and Environmental Analytes

Procurement of Bromophenol Red for the fabrication of electropolymerized films on disposable electrodes (e.g., pencil graphite) is justified by the 4.6‑fold increase in oxidation signal for acetaminophen compared to unmodified electrodes [1]. Additionally, the poly(Bromophenol Red)‑GO‑ZnO nanocomposite platform achieves a sensitivity of 5259 μA mM⁻¹ cm⁻² and a 31 nM detection limit for the pesticide ethyl‑paraoxon [2]. These quantitative performance gains make Bromophenol Red a cost‑effective building block for developing high‑sensitivity electrochemical sensors in pharmaceutical quality control and environmental monitoring.

Chemiluminescent DNA and Protein Detection

Bromophenol Red should be prioritized over other enhancers in HRP‑catalyzed luminol chemiluminescence assays where maximal sensitivity is required. The compound, when used in conjunction with 2.5 mg mL⁻¹ bovine serum albumin, provides a 36‑fold amplification of the chemiluminescent signal compared to systems using Bromophenol Red alone [1]. This co‑enhancement effect lowers the detection limit to 0.05 ng mL⁻¹ for streptavidin‑HRP and enables the detection of 0.4 fmol of target DNA without amplification, making it an indispensable reagent for developing high‑performance CL immunoassays, western blotting protocols, and nucleic acid diagnostics.

pH Monitoring in Biological and Food Systems

For applications requiring precise pH monitoring in the 5.2–6.8 range, Bromophenol Red is a scientifically sound choice over Phenol Red (pKa ≈ 7.9) or Bromophenol Blue (pKa ≈ 4.1). Its pKa of 6.51 and transition from yellow to purple over pH 4.7–6.3 make it particularly well‑suited for detecting acidification events in microbial fermentation broths, enzymatic reactions that produce organic acids, and food quality assessments where pH changes within this narrow window are critical [1][2]. Unlike Phenol Red, which is less sensitive to pH changes near neutrality, Bromophenol Red provides a clear visual or spectrophotometric endpoint in these contexts.

Probing Lysozyme Active Sites

Bromophenol Red is a unique molecular probe for lysozyme enzymology, offering a binding profile distinct from its analog Bromophenol Blue. X‑ray crystallographic data at 2 Å resolution confirm that neutral Bromophenol Red binds near subsite F of the lysozyme hexasaccharide cleft, whereas the ionized Bromophenol Blue binds near subsites A and B [1]. This spatial differentiation makes Bromophenol Red the preferred ligand for studies focusing on subsite F interactions, enzyme inhibition mechanisms, or for developing assays that specifically require neutral dye binding without the electrostatic effects associated with ionized probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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